N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine
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Overview
Description
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine is an organic compound featuring a furan ring substituted with a methyl group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine typically involves the reaction of (1E)-1-(5-methyl-2-furyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: A compound with a similar furan ring structure but different functional groups.
Furfural: A simpler furan derivative used as a starting material in various chemical syntheses.
5-Hydroxymethylfurfural: A furan derivative with significant applications in green chemistry and biomass conversion.
Uniqueness
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine is unique due to its specific combination of a furan ring and an oxime group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine is a compound of significant interest due to its unique structural features, which impart distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications in various fields.
Chemical Structure and Properties
This compound consists of a furan ring and an oxime functional group, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride under basic conditions, forming an oxime intermediate that is isolated and purified.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulate various biological pathways, leading to observed effects such as antimicrobial and anticancer activities. Ongoing studies aim to elucidate these interactions further.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties . Initial studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain under investigation. The compound's ability to disrupt microbial cell function could be linked to its structural characteristics.
Anticancer Activity
The compound has also been explored for its anticancer potential . In vitro studies have shown that it can suppress the synthesis of pro-inflammatory mediators, which are often elevated in cancerous tissues. For instance, related compounds have demonstrated a dose-dependent inhibition of nitric oxide (NO) synthesis in macrophage cell lines, suggesting a potential pathway for anticancer activity through modulation of inflammatory responses .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Below are key findings:
Applications
This compound holds promise across various fields:
- Medicinal Chemistry : Potential development as an antimicrobial or anticancer agent.
- Organic Synthesis : Serves as a versatile building block for synthesizing other biologically active compounds.
- Pharmaceutical Development : Exploration for therapeutic applications targeting specific diseases or conditions.
Properties
IUPAC Name |
(NZ)-N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-7(9-10)8-5-4-6(2)11-8/h4-5,10H,3H2,1-2H3/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNMHPLWVLHFCR-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=C(O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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